Cas no 14569-54-1 (Pigment Yellow 63)

Pigment Yellow 63 structure
Product name:Pigment Yellow 63
Pigment Yellow 63 Chemical and Physical Properties
Names and Identifiers
-
- Pigment Yellow 63
- Pigment Yellow 121
- C.I. 21091
- 2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide)
- 2-[2-Chloro-4-[3-chloro-4-[1-[(2-chlorophenyl)amino]-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(2-chlorophenyl)-3-oxobutanamide
- 2-[[2-chloro-4-[3-chloro-4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide
- 2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(E)diazene-2,1-diyl]bis[N-(2-chlorophenyl)-3-oxobutanamide]
- 2,2'-[[3,3'-dichloro(1,1'-biphenyl)-4,4'diyl]bis(azo)]bis[N-(2-chlorophenyl)-3-oxo-Butanamide]
- 21091
- C.I.PigmentYellow63
- 2-[2-Chloro-4-[3-chloro-4-[1-[(2-chlorophenyl)amino]-1,3-dioxobutan-2-yl
- 4,4'-Bis[acetoaceto(2-chloroanilid)-2-ylazo]-3,3'-dichlorobiphenyl
- Butanamide, 2,2-(3,3-dichloro1,1-biphenyl-4,4-diyl)bis(azo)bisN-(2-chlorophenyl)-3-oxo-
- 2,2'-[(3,3'-Dichloro-1,1'-biphenyl-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutanamide]
- 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]
- C. I. Pigment Yellow 63
- Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxo-
- SCHEMBL12760800
- Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxo-
- SCHEMBL12760804
- 14569-54-1
- EINECS 238-611-1
- Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(N-(2-chlorophenyl)-3-oxo-
- NS00053439
- DTXSID90864517
-
- Inchi: InChI=1S/C32H24Cl4N6O4/c1-17(43)29(31(45)37-25-9-5-3-7-21(25)33)41-39-27-13-11-19(15-23(27)35)20-12-14-28(24(36)16-20)40-42-30(18(2)44)32(46)38-26-10-6-4-8-22(26)34/h3-16,29-30H,1-2H3,(H,37,45)(H,38,46)/b41-39+,42-40+
- InChI Key: KPSPKGJSHVSNQT-LMXNTIJMSA-N
- SMILES: CC(C(C(NC1=CC=CC=C1Cl)=O)/N=N/C1C=CC(C2C=CC(/N=N/C(C(NC3=CC=CC=C3Cl)=O)C(=O)C)=C(Cl)C=2)=CC=1Cl)=O
Computed Properties
- Exact Mass: 698.058364g/mol
- Monoisotopic Mass: 696.061314g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 46
- Rotatable Bond Count: 11
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.3
- Topological Polar Surface Area: 142Ų
- Surface Charge: 0
- Tautomer Count: 78
Experimental Properties
- Density: 1.43
- Boiling Point: 826.5°Cat760mmHg
- Flash Point: 453.7°C
- Refractive Index: 1.662
- PSA: 148.76000
- LogP: 10.62620
14569-54-1 (Pigment Yellow 63) Related Products
- 2172514-72-4(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-2,2-difluoropropanoic acid)
- 736991-52-9(2-(Piperazin-1-yl)benzaldehyde)
- 2227724-48-1(rac-(1R,3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclohexane-1-carboxylic acid)
- 63062-88-4(2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid)
- 1147423-09-3(1-((2-Chloro-4-morpholinothieno3,2-dpyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine)
- 2172475-30-6(3-(3-hydroxythian-3-yl)oxane-3-carboxylic acid)
- 860651-04-3(1-Benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1092522-75-2([12]Cycloparaphenylene)
- 1598748-37-8(Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate)
- 10449-07-7(1-(2-Chlorophenyl)hydrazine)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk